Fmoc-DL-Phe-DL-Arg-OH
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Overview
Description
Fmoc-DL-Phe-DL-Arg-OH: is a synthetic compound used primarily in peptide synthesis. The compound consists of fluorenylmethyloxycarbonyl (Fmoc) as a protecting group, along with phenylalanine (Phe) and arginine (Arg) amino acids. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-Phe-DL-Arg-OH typically involves the following steps:
Deprotection: The Fmoc group is removed using a solution of piperidine in N,N-dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Citrulline derivatives.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptides with modified protecting groups or functional groups.
Scientific Research Applications
Chemistry: Fmoc-DL-Phe-DL-Arg-OH is used in the synthesis of complex peptides and proteins. It serves as a building block in SPPS, allowing for the creation of custom peptides for research and industrial applications .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. It is also employed in the development of peptide-based drugs .
Medicine: The compound is used in the development of therapeutic peptides and peptide-based vaccines. It is also utilized in diagnostic assays and imaging techniques .
Industry: this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various industrial applications .
Mechanism of Action
The mechanism of action of Fmoc-DL-Phe-DL-Arg-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of phenylalanine during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed, allowing the free amino group to participate in further reactions .
Comparison with Similar Compounds
Fmoc-L-Phe-L-Arg-OH: Similar structure but with L-configuration amino acids.
Fmoc-D-Phe-D-Arg-OH: Similar structure but with D-configuration amino acids.
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness: Fmoc-DL-Phe-DL-Arg-OH is unique due to its combination of both D- and L-configuration amino acids, providing distinct structural and functional properties. This dual configuration can influence the peptide’s conformation and biological activity, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N5O5/c31-29(32)33-16-8-15-25(28(37)38)34-27(36)26(17-19-9-2-1-3-10-19)35-30(39)40-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,34,36)(H,35,39)(H,37,38)(H4,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYSKDDWEYRSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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